6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline is used as a chemical reagent, organic intermediate, and in pharmaceutical research and development . It appears as dark brown solid .
Synthesis Analysis
Tetrahydroquinolines are produced by the hydrogenation of quinolines . The synthesis of 1,2,3,4-tetrahydroisoquinolines involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular formula of 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline is C10H13NO . The molecular weight is 163.22 . The SMILES string representation is COc1ccc2NCCCc2c1 .Chemical Reactions Analysis
6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline is used as a chemical reagent and organic intermediate . It is involved in various chemical reactions in pharmaceutical research and development .Physical And Chemical Properties Analysis
6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline is a dark brown solid . It has a melting point of 37-41 °C . It is insoluble in water .Scientific Research Applications
Chemical Reagents
6-Methoxy-1,2,3,4-tetrahydroquinoline is used as a chemical reagent . Chemical reagents are substances or compounds that are added to a system in order to bring about a chemical reaction or are present at the start of a chemical reaction.
Organic Intermediates
This compound serves as an organic intermediate . Organic intermediates are often used in the synthesis of other organic compounds. They are used in a wide range of applications, including pharmaceuticals, agrochemicals, and polymers.
Fine Chemicals
6-Methoxy-1,2,3,4-tetrahydroquinoline is used in the production of fine chemicals . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes.
Pharmaceutical Research and Development
This compound is used in pharmaceutical research and development . It could be used in the synthesis of new drugs or the improvement of existing drug formulations.
5. Synthesis of Novel Spirobicyclic Artemisinin Analogues 6-Methoxy-1,2,3,4-tetrahydroquinoline has been used in the synthesis of novel spirobicyclic Artemisinin analogues for anti-tumor activity . Artemisinin is a drug used in the treatment of malaria, and its analogues could potentially be used in cancer treatment.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that tetrahydroquinolines, a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
It is known that tetrahydroquinolines can exert diverse biological activities, suggesting they may interact with multiple pathways .
Result of Action
It is known that 6-methoxy-1,2,3,4-tetrahydroisoquinoline, a similar compound, is used in the synthesis of novel spirobicyclic artemisinin analogues for anti-tumor activity .
properties
IUPAC Name |
6-methoxy-3-methyl-1,2,3,4-tetrahydroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-5-9-6-10(13-2)3-4-11(9)12-7-8/h3-4,6,8,12H,5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRYQBZCGKQKQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)OC)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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